molecular formula C18H17NO B5865069 1-benzyl-2,8-dimethyl-4(1H)-quinolinone

1-benzyl-2,8-dimethyl-4(1H)-quinolinone

Cat. No. B5865069
M. Wt: 263.3 g/mol
InChI Key: WWJQUQWRCWNYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2,8-dimethyl-4(1H)-quinolinone, also known as BDQ, is a synthetic compound that belongs to the quinolone family. BDQ has been extensively studied for its potential therapeutic effects in various diseases, including tuberculosis and cancer.

Mechanism of Action

1-benzyl-2,8-dimethyl-4(1H)-quinolinone inhibits mycobacterial ATP synthase by binding to the c-ring of the enzyme, which is essential for the proton translocation across the membrane. This binding prevents the rotation of the c-ring, leading to a decrease in ATP production and ultimately resulting in the death of the bacteria. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is essential for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in both in vitro and in vivo studies. In animal studies, this compound has been shown to have a low potential for drug interactions and does not induce CYP450 enzymes. This compound has also been shown to have a low potential for drug resistance, making it a promising candidate for the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

1-benzyl-2,8-dimethyl-4(1H)-quinolinone has several advantages for lab experiments, including its high potency and specificity for inhibiting mycobacterial ATP synthase. However, this compound is a relatively complex molecule, making its synthesis challenging and expensive. Additionally, this compound has a low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on 1-benzyl-2,8-dimethyl-4(1H)-quinolinone should focus on its potential therapeutic effects in other diseases, including malaria and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term safety in humans. Finally, research on the development of new synthesis methods for this compound should be pursued to make the molecule more accessible for research and potential clinical use.

Synthesis Methods

1-benzyl-2,8-dimethyl-4(1H)-quinolinone can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The most common method for synthesizing this compound involves the condensation of 2-methyl-1,3-dioxolane-4-carboxylic acid with 2,3-dimethylaniline in the presence of a Lewis acid catalyst.

Scientific Research Applications

1-benzyl-2,8-dimethyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic effects in various diseases, including tuberculosis and cancer. In tuberculosis, this compound has been shown to inhibit mycobacterial ATP synthase, which is essential for the survival of the bacteria. This inhibition leads to a decrease in ATP production, resulting in the death of the bacteria. This compound has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

1-benzyl-2,8-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-7-6-10-16-17(20)11-14(2)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQUQWRCWNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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